molecular formula C13H18O4 B1587105 4-((6-Hydroxyhexyl)oxy)benzoic acid CAS No. 83883-25-4

4-((6-Hydroxyhexyl)oxy)benzoic acid

Cat. No. B1587105
CAS RN: 83883-25-4
M. Wt: 238.28 g/mol
InChI Key: VVYHWYFUTOHXRH-UHFFFAOYSA-N
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Patent
US06313326B1

Procedure details

23.5 g (0.088 mole) ethyl 4-(6-hydroxyhexyloxy)benzoate (as crude product) was added to 300 mL 0.5 M KOH and refluxed for 5 hours.
Name
ethyl 4-(6-hydroxyhexyloxy)benzoate
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][CH:10]=1>[OH-].[K+]>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(6-hydroxyhexyloxy)benzoate
Quantity
23.5 g
Type
reactant
Smiles
OCCCCCCOC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
OCCCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.